N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline
Overview
Description
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline is a complex organic compound that features both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline typically involves multiple steps. One common method includes the reaction of triethylene glycol with benzyl bromide to produce triethylene glycol monobenzyl ether. This intermediate is then reacted with 2,4-dinitroaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the synthesis of bioconjugate materials for drug delivery and protein labeling.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The amino and nitro groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)ethanol: A related compound with similar functional groups but different applications.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Another similar compound used as an organic reagent.
Uniqueness
N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline is unique due to its combination of amino and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are required.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6/c13-3-5-21-7-8-22-6-4-14-11-2-1-10(15(17)18)9-12(11)16(19)20/h1-2,9,14H,3-8,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLGRMIWTJJQOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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